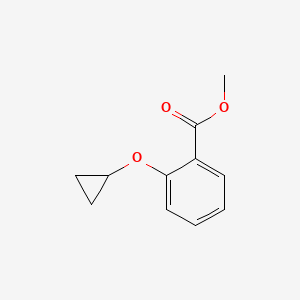

Methyl 2-cyclopropoxybenzoate

CAS No.:

Cat. No.: VC19853618

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12O3 |

|---|---|

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | methyl 2-cyclopropyloxybenzoate |

| Standard InChI | InChI=1S/C11H12O3/c1-13-11(12)9-4-2-3-5-10(9)14-8-6-7-8/h2-5,8H,6-7H2,1H3 |

| Standard InChI Key | XUDRNBWBPIYOPK-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC=CC=C1OC2CC2 |

Introduction

Chemical Structure and Physicochemical Properties

Methyl 2-cyclopropoxybenzoate (IUPAC name: methyl 2-(cyclopropyloxy)benzoate) features a benzene ring substituted with an ester group at the 1-position and a cyclopropoxy group at the 2-position. The molecular formula is CHO, with a molecular weight of 192.21 g/mol (calculated from atomic masses). Key structural attributes include:

-

Cyclopropane ring: A three-membered carbon ring fused to an oxygen atom, introducing significant steric strain and conformational rigidity.

-

Ester group: A methoxycarbonyl (-COOCH) substituent at the 1-position, enhancing polarity and hydrolytic susceptibility.

Table 1: Comparative Molecular Properties of Methyl 2-Cyclopropoxybenzoate and Analogous Compounds

The cyclopropoxy group’s electron-donating effects slightly activate the aromatic ring toward electrophilic substitution, though the ester group’s electron-withdrawing nature counterbalances this effect . Experimental data on physical properties (e.g., melting point, boiling point) remain unreported, but analogous esters typically exhibit liquid states at room temperature with moderate volatility .

Synthetic Pathways and Methodological Considerations

The synthesis of methyl 2-cyclopropoxybenzoate likely follows a multi-step protocol involving cyclopropane ring formation and esterification. Two predominant routes are hypothesized based on related compounds:

Route 1: Direct Esterification of 2-Cyclopropoxybenzoic Acid

-

Synthesis of 2-cyclopropoxybenzoic acid:

-

Step 1: Nucleophilic substitution of 2-hydroxybenzoic acid (salicylic acid) with cyclopropyl bromide under alkaline conditions (e.g., KCO, DMF, 80°C).

-

Step 2: Acidification and purification via recrystallization.

-

-

Esterification:

-

Reaction of 2-cyclopropoxybenzoic acid with methanol in the presence of HSO (catalytic) under reflux.

-

Route 2: Late-Stage Cyclopropanation

-

Methylation of 2-hydroxybenzoic acid:

-

Esterification of salicylic acid with methanol to yield methyl salicylate.

-

-

Cyclopropoxy introduction:

Table 2: Key Reaction Conditions for Synthetic Routes

| Step | Reagents/Conditions | Yield Optimization Strategies |

|---|---|---|

| Nucleophilic substitution | Cyclopropyl bromide, KCO, DMF, 80°C | Use of phase-transfer catalysts |

| Esterification | HSO, methanol, reflux | Excess methanol to drive equilibrium |

| Mitsunobu reaction | DEAD, PPh, THF, 0°C to RT | Strict temperature control |

Route 1 is favored for scalability, while Route 2 offers higher regioselectivity. Industrial applications may employ continuous-flow systems to enhance efficiency.

Chemical Reactivity and Functional Transformations

Methyl 2-cyclopropoxybenzoate participates in reactions characteristic of both esters and cyclopropanes:

Ester Hydrolysis

-

Acidic conditions: Slow hydrolysis to 2-cyclopropoxybenzoic acid and methanol.

-

Basic conditions: Rapid saponification yielding the sodium salt of the acid .

Cyclopropane Ring-Opening

-

Acid-catalyzed ring-opening: Reacts with HBr to form a bromo-substituted linear chain .

-

Transition metal-mediated reactions: Pd-catalyzed insertion reactions for C-C bond functionalization.

Electrophilic Aromatic Substitution

-

Nitration: Occurs at the 4- and 6-positions due to the ester’s meta-directing effects .

-

Sulfonation: Limited reactivity under standard conditions due to deactivation by the ester group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume